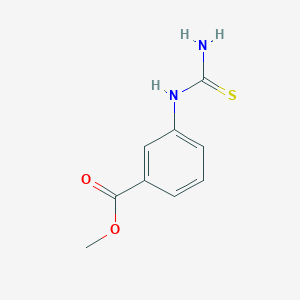
methyl 3-thioureidobenzoate
Cat. No. B070418
Key on ui cas rn:
192948-00-8
M. Wt: 210.26 g/mol
InChI Key: KEAKBCHDLHTKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08063099B2
Procedure details


At −10° C. sulfuric acid (0.46 mL) is added dropwise to a solution of methyl 3-aminobenzoate (17.2 mmol) in chlorobenzene (19 mL). After 15 min KSCN (18.2 mmol) is added portionwise over 30 min. The mixture is treated with 18-crown-6, heated to 100° C. for 16 h and allowed to cool to RT. After 4 h the obtained precipitate is filtered off and washed successively with chlorobenzene (33 mL) and hexane (three times 130 mL). The residue is diluted with water (390 mL) and the suspension is stirred for 30 min. After filtration the residue is washed twice with water (130 ml, each), concentrated in vacuo and dried additionally by azeotropic removal of water with toluene. The obtained product is used without further purification.



Name
KSCN
Quantity
18.2 mmol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([O:12][CH3:13])=[O:11].[C:17]([S-:19])#[N:18].[K+].C1OCCOCCOCCOCCOCCOC1>ClC1C=CC=CC=1>[CH3:13][O:12][C:10](=[O:11])[C:9]1[CH:14]=[CH:15][CH:16]=[C:7]([NH:6][C:17]([NH2:18])=[S:19])[CH:8]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.46 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
17.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(=O)OC)C=CC1
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
|
Name
|
KSCN
|
|
Quantity
|
18.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[S-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the suspension is stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to RT
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 4 h the obtained precipitate is filtered off
|
|
Duration
|
4 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with chlorobenzene (33 mL) and hexane (three times 130 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is diluted with water (390 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration the residue
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed twice with water (130 ml
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
each), concentrated in vacuo
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried additionally by azeotropic removal of water with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained product is used without further purification
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=CC(=CC=C1)NC(=S)N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
